(2-Fluoro-5-methylpyridin-4-YL)methylamine

CAS No.:

Cat. No.: VC17378648

Molecular Formula: C7H9FN2

Molecular Weight: 140.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9FN2 |

|---|---|

| Molecular Weight | 140.16 g/mol |

| IUPAC Name | (2-fluoro-5-methylpyridin-4-yl)methanamine |

| Standard InChI | InChI=1S/C7H9FN2/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,3,9H2,1H3 |

| Standard InChI Key | PIKPCKJUJFDYAI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(C=C1CN)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

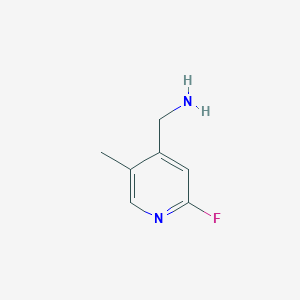

(2-Fluoro-5-methylpyridin-4-yl)methylamine features a pyridine ring substituted with fluorine at position 2, a methyl group at position 5, and an aminomethyl group at position 4 (Figure 1). The IUPAC name, (2-fluoro-5-methylpyridin-4-yl)methanamine, reflects this substitution pattern. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉FN₂ | |

| Molecular Weight | 140.16 g/mol | |

| Canonical SMILES | CC1=CN=C(C=C1CN)F | |

| InChI Key | PIKPCKJUJFDYAI-UHFFFAOYSA-N |

The fluorine atom induces electron-withdrawing effects, polarizing the aromatic system and directing electrophilic attacks to specific positions. Concurrently, the methyl group at C5 contributes steric bulk and modulates electronic effects through hyperconjugation .

Spectral Characterization

While experimental spectral data for (2-fluoro-5-methylpyridin-4-yl)methylamine remains limited, analogs like (5-fluoro-pyridin-2-yl)-methylamine exhibit characteristic NMR signals:

-

¹H NMR: Aromatic protons resonate between δ 6.34–7.97 ppm, with methylamine protons appearing as a doublet near δ 2.90 ppm .

-

¹³C NMR: Pyridine carbons typically show signals in the 110–160 ppm range, with fluorine coupling causing splitting patterns .

Synthesis and Reactivity

Synthetic Routes

The primary synthesis involves functionalization of pre-substituted pyridine precursors:

Route 1: Direct Amination

-

Starting Material: 2-Fluoro-5-methylpyridine-4-carbaldehyde

-

Reductive Amination: Reaction with methylamine (CH₃NH₂) under hydrogenation conditions (e.g., H₂/Pd-C) yields the target compound.

-

Purification: Column chromatography (hexane/ethyl acetate) isolates the product .

Route 2: Halogen Exchange

-

Substrate: 2-Chloro-5-methylpyridin-4-yl)methylamine

-

Fluorination: Treatment with KF in polar aprotic solvents (DMF, DMSO) at 80–100°C facilitates nucleophilic aromatic substitution .

Challenges: Low yields (23–45%) due to competing side reactions, necessitating optimized conditions .

Reactivity Profile

The compound participates in three primary reaction types:

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | F⁻ displacement by OH⁻/NH₃ | Hydroxyl/amino derivatives |

| Electrophilic Aromatic Substitution | Nitration, sulfonation | Nitro/sulfo analogs |

| Amine Functionalization | Acylation, alkylation | Amides, secondary amines |

The fluorine atom’s strong electron-withdrawing effect deactivates the ring toward electrophiles but activates specific positions for nucleophilic attack .

Comparative Analysis with Structural Analogs

Positional Isomers

Functional Group Variants

| Compound | Functional Group | Impact on Properties |

|---|---|---|

| (2-Fluoro-5-methylpyridin-4-yl)methanol | -CH₂OH | Increased hydrophilicity; H-bond donor |

| 2-Fluoro-5-methylisonicotinic acid | -COOH | Enhanced metal-chelating ability |

Challenges and Future Directions

Synthesis Optimization

Current methods suffer from:

Solutions:

-

Microwave-assisted synthesis to reduce reaction times

-

Flow chemistry for improved selectivity

Biological Screening

No published data exists on this compound’s bioactivity. Priority areas include:

-

Antimicrobial assays: Testing against Gram-positive/negative bacteria

-

Kinase profiling: Screening for EGFR or JAK2 inhibition

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume